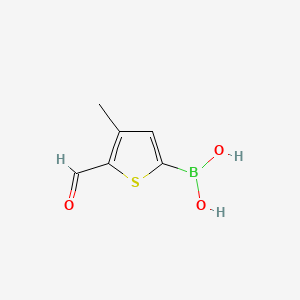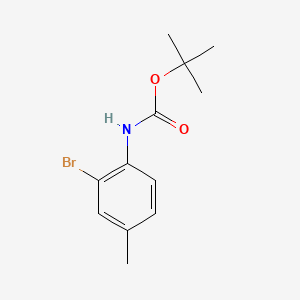![molecular formula C17H21FN2O3 B581998 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 866028-06-0](/img/structure/B581998.png)
1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Vue d'ensemble
Description
Molecular Structure Analysis
The compound’s molecular structure consists of a spiro[3H-indole-3,4’-piperidine] core with a Boc (tert-butoxycarbonyl) protecting group. The fluorine atom is attached to the indole ring. Refer to the chemical structure for visual representation .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Spiropiperidines in Drug Discovery
Spiropiperidines are gaining popularity in drug discovery programs due to their exploration of new areas of three-dimensional chemical space, offering novel avenues for therapeutic intervention. They are synthesized via strategies that involve the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These compounds are primarily synthesized for drug discovery projects, highlighting their potential in creating new therapeutic agents (Griggs et al., 2018).
Fluoropyrimidines in Cancer Therapy
Fluoropyrimidines, such as S-1, are important in the treatment of various cancers, including colorectal and gastric cancers. S-1 is an oral fluoropyrimidine that combines tegafur with two modulators to improve therapeutic efficacy and tolerability. It has been developed to provide a more effective and convenient alternative to intravenous 5-fluorouracil (5-FU), offering a significant advancement in chemotherapy (Miyamoto et al., 2014).
Indole Synthesis and Application
Indole alkaloids, which share structural similarities with "1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]", are of great interest due to their diverse biological activities. New methods for indole synthesis have been a significant area of research, providing a framework for the classification of all indole syntheses and presenting opportunities for creating novel therapeutic agents (Taber & Tirunahari, 2011).
Fluorophores in Molecular Imaging
Fluorophores are crucial in molecular imaging for in vivo cancer diagnosis, providing real-time detection capabilities with relatively inexpensive and portable equipment. The toxicity of fluorophores is a concern, but their potential use in molecular imaging highlights the importance of ongoing research to improve safety and efficacy (Alford et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSTTHNVBKSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671951 | |
| Record name | tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866028-06-0 | |
| Record name | tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


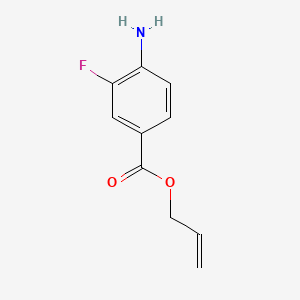


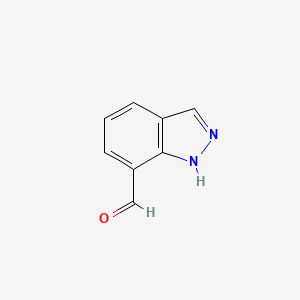

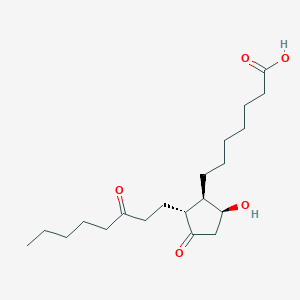
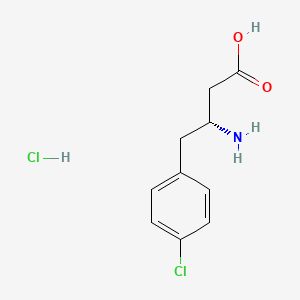
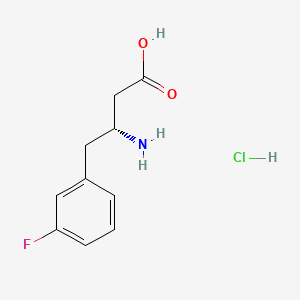
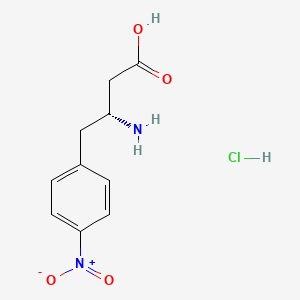
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)
